Propyl 3-methyl-2-butenoate

CAS No.: 56922-71-5

Cat. No.: VC19569791

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56922-71-5 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | propyl 3-methylbut-2-enoate |

| Standard InChI | InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |

| Standard InChI Key | JLAVFLRQAWOKRL-UHFFFAOYSA-N |

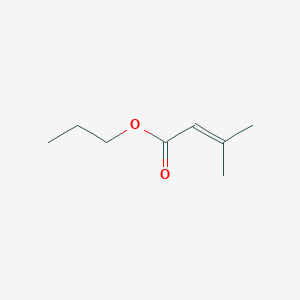

| Canonical SMILES | CCCOC(=O)C=C(C)C |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

Propyl 3-methyl-2-butenoate is systematically named propyl 3-methylbut-2-enoate, reflecting its esterification of 3-methyl-2-butenoic acid with propanol. Its molecular formula, C₈H₁₄O₂, corresponds to a molar mass of 142.20 g/mol . The compound’s SMILES notation, CCCOC(=O)C=C(C)C, delineates the propyl chain (CCC), ester oxygen (O), and α,β-unsaturated carbonyl system .

Spectroscopic Identification

Key spectroscopic data include:

-

Mass spectrometry: The exact mass is 142.099379685 Da, with a base peak likely corresponding to the acylium ion ([CH₂=C(CH₃)CO]⁺) .

-

Infrared (IR): Characteristic absorption bands at ~1715 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) .

-

Nuclear Magnetic Resonance (NMR): Predicted ¹H NMR signals include δ 1.0–1.7 ppm (propyl CH₃ and CH₂), δ 4.1–4.3 ppm (ester OCH₂), and δ 5.7–6.3 ppm (vinyl protons) .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.20 g/mol | |

| XLogP3 | 2.5 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 4 | |

| Boiling Point | Estimated 170–180°C (lit.) |

Synthesis and Production

Conventional Esterification Routes

The most straightforward synthesis involves acid-catalyzed esterification of 3-methyl-2-butenoic acid with propanol. For example, refluxing equimolar amounts of the acid and alcohol in the presence of sulfuric acid yields the ester, with water removal (e.g., via Dean-Stark trap) driving the reaction to completion . This method typically achieves yields of 70–85%, though purification via fractional distillation is required to isolate the product from unreacted starting materials.

Alternative Method: Glyoxylic Acid Condensation

A patent-pending approach involves condensing pentanal with glyoxylic acid to form 3-propyl-4-hydroxybutenolide, which is subsequently esterified and isomerized under acidic conditions to yield the title compound . This route avoids chromatographic separation of byproducts, offering a scalable alternative for industrial production.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid-Catalyzed Esterification | 78 | 95 | Simplicity |

| Glyoxylic Acid Route | 65 | 90 | Avoids byproduct separation |

Reactivity and Functional Group Transformations

Hydrolysis and Saponification

The ester group undergoes hydrolysis in acidic or basic media. In aqueous HCl, propyl 3-methyl-2-butenoate hydrolyzes to 3-methyl-2-butenoic acid and propanol, a reaction critical for prodrug activation in pharmaceutical contexts . Saponification with NaOH yields the sodium salt of the acid, which finds use in surfactant formulations.

Double Bond Reactivity

The α,β-unsaturated system participates in Michael additions and Diels-Alder reactions. For instance, reaction with methylamine generates β-amino esters, while cycloaddition with cyclopentadiene forms bicyclic intermediates . Hydrogenation over Pd/C catalyst saturates the double bond, producing propyl 3-methylbutanoate, a compound with applications in food flavoring .

Analytical Methods and Quality Control

Gas Chromatography (GC)

Capillary GC on an SPB-5 column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas (1.2 mL/min) provides baseline separation from isomers. Retention indices of 1116 under temperature-programmed conditions (50°C to 220°C at 20°C/min) enable reliable quantification .

Mass Spectrometry (MS)

Electron ionization (EI-MS) at 70 eV produces a fragmentation pattern dominated by m/z 85 ([CH₂=C(CH₃)CO]⁺) and m/z 57 ([C₃H₇O]⁺) . High-resolution MS confirms the molecular ion at m/z 142.0994 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume